molecular formula C21H15N5S B4846685 4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B4846685
M. Wt: 369.4 g/mol
InChI Key: BTXJDJYGYAVYAK-UHFFFAOYSA-N
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Description

4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile, commonly known as PTB, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. PTB belongs to the family of 1,2,4-triazole derivatives that have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of PTB is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. PTB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PTB has a low toxicity profile and does not cause any significant adverse effects on normal cells. PTB has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, PTB has been shown to have anti-inflammatory effects, which may help reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PTB is its versatility in terms of its potential applications. PTB can be easily synthesized in the lab and has a relatively low cost compared to other compounds with similar activities. However, one limitation of PTB is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on PTB. One area of interest is its potential use as a drug delivery system, where PTB can be used to deliver drugs to specific targets in the body. Additionally, PTB may have potential applications in the development of new materials, such as sensors and catalysts. Further studies are needed to fully understand the mechanism of action of PTB and its potential applications in various fields.

Scientific Research Applications

PTB has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PTB has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, PTB has been studied for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.

properties

IUPAC Name

4-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S/c22-14-16-9-11-17(12-10-16)15-27-21-25-24-20(19-8-4-5-13-23-19)26(21)18-6-2-1-3-7-18/h1-13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXJDJYGYAVYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C#N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
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4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile
Reactant of Route 6
4-({[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

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